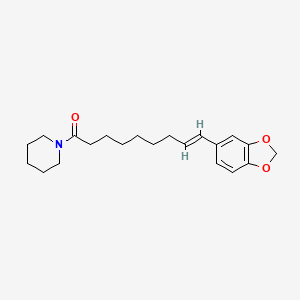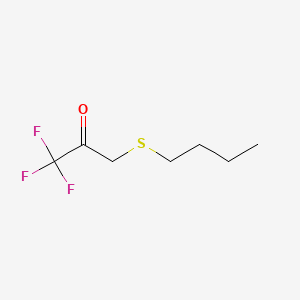![molecular formula C15H29O4P B3062628 {[(6E)-3,7,11-trimethyldodeca-6,10-dien-1-yl]oxy}phosphonic acid CAS No. 34457-14-2](/img/new.no-structure.jpg)
{[(6E)-3,7,11-trimethyldodeca-6,10-dien-1-yl]oxy}phosphonic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
{[(6E)-3,7,11-trimethyldodeca-6,10-dien-1-yl]oxy}phosphonic acid is an organic compound with a complex structure that includes a phosphonic acid group attached to a long hydrocarbon chain with multiple double bonds and methyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of {[(6E)-3,7,11-trimethyldodeca-6,10-dien-1-yl]oxy}phosphonic acid typically involves the reaction of a suitable alcohol precursor with a phosphonic acid derivative. One common method is the reaction of (6E)-3,7,11-trimethyldodeca-6,10-dien-1-ol with phosphorus trichloride (PCl3) or phosphorus oxychloride (POCl3) under controlled conditions to form the desired phosphonic acid ester. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation and hydrolysis.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as the availability of raw materials, cost, and desired purity of the final product. Optimization of reaction conditions, including temperature, pressure, and catalyst selection, is crucial to maximize yield and minimize by-products.
Analyse Des Réactions Chimiques
Types of Reactions
{[(6E)-3,7,11-trimethyldodeca-6,10-dien-1-yl]oxy}phosphonic acid can undergo various chemical reactions, including:
Oxidation: The double bonds in the hydrocarbon chain can be oxidized to form epoxides or diols.
Reduction: The phosphonic acid group can be reduced to a phosphine oxide or phosphine.
Substitution: The hydroxyl group in the phosphonic acid can be substituted with other functional groups, such as halides or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2), m-chloroperoxybenzoic acid (m-CPBA), and osmium tetroxide (OsO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like thionyl chloride (SOCl2) or alkyl halides can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the double bonds may yield epoxides or diols, while reduction of the phosphonic acid group can produce phosphine oxides or phosphines.
Applications De Recherche Scientifique
{[(6E)-3,7,11-trimethyldodeca-6,10-dien-1-yl]oxy}phosphonic acid has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: The compound can be used to study enzyme inhibition and as a probe for phosphonate metabolism.
Industry: It is used in the production of flame retardants, plasticizers, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of {[(6E)-3,7,11-trimethyldodeca-6,10-dien-1-yl]oxy}phosphonic acid involves its interaction with specific molecular targets and pathways. The phosphonic acid group can mimic phosphate esters, allowing the compound to inhibit enzymes that utilize phosphate substrates. This inhibition can affect various biochemical pathways, including those involved in energy metabolism and signal transduction.
Comparaison Avec Des Composés Similaires
Similar Compounds
Phosphonic Acid Derivatives: Compounds such as aminomethylphosphonic acid and glyphosate share the phosphonic acid functional group.
Phosphate Esters: Compounds like dimethyl phosphate and triphenyl phosphate have similar structural features but differ in their chemical properties and applications.
Uniqueness
{[(6E)-3,7,11-trimethyldodeca-6,10-dien-1-yl]oxy}phosphonic acid is unique due to its long hydrocarbon chain with multiple double bonds and methyl groups, which impart distinct chemical and physical properties
Propriétés
Numéro CAS |
34457-14-2 |
|---|---|
Formule moléculaire |
C15H29O4P |
Poids moléculaire |
304.36 g/mol |
Nom IUPAC |
[(6E)-3,7,11-trimethyldodeca-6,10-dienyl] dihydrogen phosphate |
InChI |
InChI=1S/C15H29O4P/c1-13(2)7-5-8-14(3)9-6-10-15(4)11-12-19-20(16,17)18/h7,9,15H,5-6,8,10-12H2,1-4H3,(H2,16,17,18)/b14-9+ |
Clé InChI |
DZHSRPJGCZHWOM-NTEUORMPSA-N |
SMILES isomérique |
CC(CC/C=C(\C)/CCC=C(C)C)CCOP(=O)(O)O |
SMILES canonique |
CC(CCC=C(C)CCC=C(C)C)CCOP(=O)(O)O |
Description physique |
Solid |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















